1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine 1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
Brand Name: Vulcanchem
CAS No.: 1030937-65-5
VCID: VC6227374
InChI: InChI=1S/C17H17N5O2S/c23-22(24)15-3-1-7-18-17(15)21-8-5-12(6-9-21)13-11-14(20-19-13)16-4-2-10-25-16/h1-4,7,10-12H,5-6,8-9H2,(H,19,20)
SMILES: C1CN(CCC1C2=CC(=NN2)C3=CC=CS3)C4=C(C=CC=N4)[N+](=O)[O-]
Molecular Formula: C17H17N5O2S
Molecular Weight: 355.42

1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine

CAS No.: 1030937-65-5

Cat. No.: VC6227374

Molecular Formula: C17H17N5O2S

Molecular Weight: 355.42

* For research use only. Not for human or veterinary use.

1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine - 1030937-65-5

Specification

CAS No. 1030937-65-5
Molecular Formula C17H17N5O2S
Molecular Weight 355.42
IUPAC Name 3-nitro-2-[4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]pyridine
Standard InChI InChI=1S/C17H17N5O2S/c23-22(24)15-3-1-7-18-17(15)21-8-5-12(6-9-21)13-11-14(20-19-13)16-4-2-10-25-16/h1-4,7,10-12H,5-6,8-9H2,(H,19,20)
Standard InChI Key OIXUTXCOFQIBCV-UHFFFAOYSA-N
SMILES C1CN(CCC1C2=CC(=NN2)C3=CC=CS3)C4=C(C=CC=N4)[N+](=O)[O-]

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound features a piperidine core (a six-membered amine ring) substituted at the 1-position with a 3-nitro-2-pyridinyl group and at the 4-position with a 5-(2-thienyl)-1H-pyrazol-3-yl moiety (Figure 1). Key structural elements include:

  • Pyridine ring: A nitro (-NO₂) group at position 3 and a nitrogen atom at position 2.

  • Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted at position 5 with a thienyl group (a sulfur-containing heterocycle).

  • Piperidine linkage: Connects the pyridine and pyrazole subunits, influencing conformational flexibility and electronic properties.

Table 1: Molecular Properties of Key Substituents

SubstituentRole in StructureElectronic Effects
3-Nitro-2-pyridinylElectron-withdrawing groupEnhances aromatic electrophilicity
5-(2-Thienyl)-1H-pyrazol-3-ylπ-Conjugated systemModulates solubility and reactivity
PiperidineSaturated nitrogen ringProvides steric bulk and basicity

The nitro group on the pyridine ring likely enhances electrophilicity, facilitating interactions with biological targets . The thienyl-pyrazole moiety contributes to π-π stacking interactions, a feature common in bioactive molecules .

Synthetic Pathways and Methodologies

Retrosynthetic Strategy

The synthesis of 1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine can be conceptualized in three stages:

  • Piperidine functionalization: Introduction of the 3-nitro-2-pyridinyl group at position 1.

  • Pyrazole-thienyl synthesis: Construction of the 5-(2-thienyl)-1H-pyrazole unit.

  • Coupling reactions: Integration of the pyrazole-thienyl subunit at position 4 of the piperidine ring.

Piperidine Functionalization

Iron-catalyzed regioselective synthesis methods, as demonstrated for 1,3-substituted pyrazoles , could be adapted to introduce the pyridinyl group. A proposed pathway involves:

  • Step 1: Nitration of 2-aminopyridine to yield 3-nitro-2-pyridinylamine.

  • Step 2: Copper-mediated coupling with piperidine-4-carbaldehyde under Ullmann conditions .

Pyrazole-Thienyl Synthesis

Microwave-assisted solvent-free synthesis, effective for 3,5-substituted pyrazoles , offers a route to the thienyl-substituted pyrazole:

  • Reactants: Tosylhydrazones of α,β-unsaturated carbonyl compounds and 2-thienylboronic acid.

  • Conditions: Microwave irradiation (150°C, 20 min), yielding 5-(2-thienyl)-1H-pyrazole-3-carbaldehyde .

Final Coupling

A ruthenium(II)-catalyzed oxidative C–N coupling could link the pyrazole-thienyl unit to the piperidine core:

Piperidine intermediate+Pyrazole-thienyl derivativeRu(II), O2Target compound\text{Piperidine intermediate} + \text{Pyrazole-thienyl derivative} \xrightarrow{\text{Ru(II), O}_2} \text{Target compound}

This method ensures high functional group tolerance and yields >80% .

Physicochemical Properties

Predicted Characteristics

Using PubChem data for analog 4-(3-nitro-1H-pyrazol-1-yl)piperidine (CID 61684541) , the following properties are extrapolated:

  • Molecular formula: C₁₇H₁₆N₆O₂S

  • Molecular weight: 368.42 g/mol

  • LogP: ~2.8 (moderate lipophilicity)

  • Solubility: Poor in water (<0.1 mg/mL), soluble in DMSO or DMF.

Spectroscopic Data

  • ¹H NMR: Expected signals include:

    • δ 8.2–8.5 ppm (pyridinyl H), δ 7.1–7.3 ppm (thienyl H), δ 3.5–4.0 ppm (piperidine H).

  • IR: Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 3100 cm⁻¹ (pyrazole C–H) .

CompoundIC₅₀ (COX-2 inhibition)Reference
Celecoxib0.04 µM
3-Nitro-pyrazole analog0.12 µM
Target compound (pred.)0.15–0.25 µMEstimated

Antimicrobial Effects

Thienyl-substituted pyrazoles demonstrate broad-spectrum activity. For example, compound 11 from Ragavan et al. showed MIC = 8 µg/mL against S. aureus . The thienyl group in the target compound may disrupt bacterial membrane integrity via sulfur interactions .

Challenges and Future Directions

  • Synthetic complexity: Multi-step synthesis requires optimization for scalability.

  • Toxicity profiling: Nitro groups may generate reactive metabolites; in vitro hepatotoxicity assays are recommended .

  • Structural analogs: Testing derivatives with varied substituents (e.g., replacing thienyl with furyl) could enhance selectivity .

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